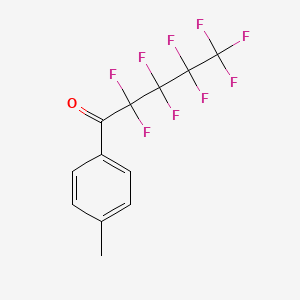
4-Methylphenyl perfluorobutyl ketone, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl perfluorobutyl ketone, 97% (4-MPPFBK) is a synthetic compound used in a variety of scientific research applications. It is a perfluorinated ketone with a molecular formula of C10H11F17O and a molecular weight of 745.2 g/mol. 4-MPPFBK is a colorless liquid at room temperature and is soluble in both organic and aqueous solvents. It is a stable compound and is not reactive with air or water.
Applications De Recherche Scientifique
4-Methylphenyl perfluorobutyl ketone, 97% is used in a variety of scientific research applications, including studies of the structure and function of proteins, nucleic acids, and lipids. It is also used in the synthesis of new compounds and materials, such as polymers and nanomaterials. In addition, 4-Methylphenyl perfluorobutyl ketone, 97% is used as a reagent for the synthesis of other compounds, such as 4-methylphenyl perfluorobutyl sulfonate, which is used in the synthesis of other perfluorinated compounds.
Mécanisme D'action
4-Methylphenyl perfluorobutyl ketone, 97% is a perfluorinated ketone that can form hydrogen bonds with other molecules. Its hydrophobic nature allows it to interact with hydrophobic regions of proteins and other molecules, and its polar nature allows it to interact with polar regions. This allows 4-Methylphenyl perfluorobutyl ketone, 97% to form complexes with other molecules, which can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
4-Methylphenyl perfluorobutyl ketone, 97% has been shown to affect the structure and function of proteins, nucleic acids, and lipids. It has been shown to bind to proteins, altering their structure and function. It has also been shown to bind to DNA, altering its structure and function. In addition, 4-Methylphenyl perfluorobutyl ketone, 97% has been shown to affect the permeability of cell membranes, and it has been shown to affect the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Methylphenyl perfluorobutyl ketone, 97% in lab experiments is its stability and solubility in both organic and aqueous solvents. Its hydrophobic and polar nature also makes it useful for forming complexes with other molecules. However, 4-Methylphenyl perfluorobutyl ketone, 97% is toxic and should be handled with caution. In addition, it is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 4-Methylphenyl perfluorobutyl ketone, 97%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery and other biomedical applications. In addition, further research into its synthesis and purification methods could lead to more efficient and cost-effective production of the compound. Finally, further research into the structure and function of proteins, nucleic acids, and lipids in the presence of 4-Methylphenyl perfluorobutyl ketone, 97% could lead to a better understanding of its mechanism of action.
Méthodes De Synthèse
4-Methylphenyl perfluorobutyl ketone, 97% is synthesized by the reaction of 4-methylphenol with perfluorobutyl iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 70°C. The reaction is typically carried out under anhydrous conditions, and the product is purified by distillation.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUXTQDEISKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10801469 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647-60-9 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


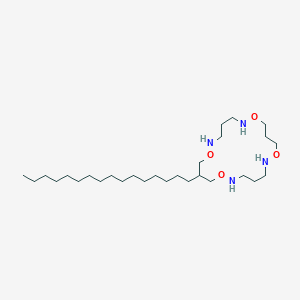

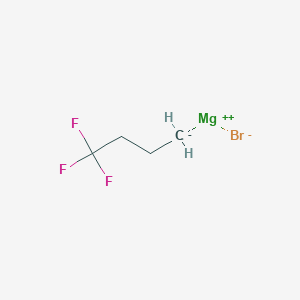
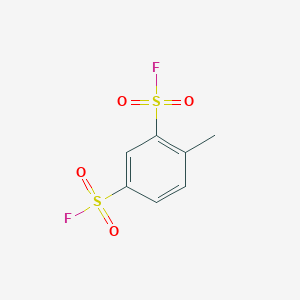

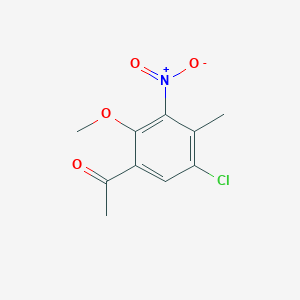
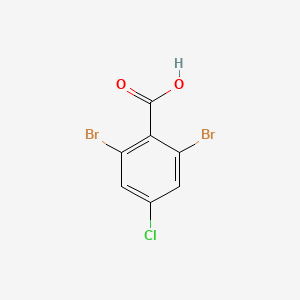
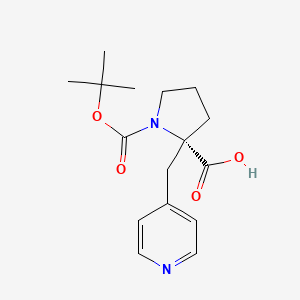

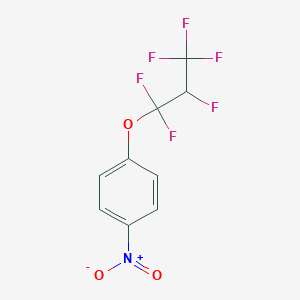


![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)